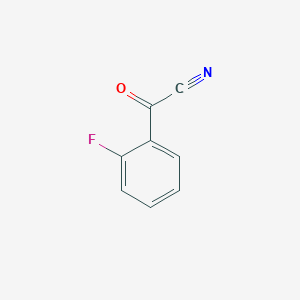

2-Fluorobenzoyl cyanide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSCDQIYFFRLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90519454 | |

| Record name | 2-Fluorobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90519454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80277-41-4 | |

| Record name | 2-Fluorobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90519454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Fluorobenzoyl Cyanide from 2-Fluorobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-fluorobenzoyl cyanide, a key intermediate in the development of various pharmaceutical and agrochemical compounds, from its precursor, 2-fluorobenzoyl chloride. This document provides a comprehensive overview of established methodologies, detailed experimental protocols, and quantitative data to facilitate its practical application in a research and development setting.

Reaction Overview

The conversion of 2-fluorobenzoyl chloride to this compound is a nucleophilic acyl substitution reaction. The chloride, a good leaving group, is displaced by a cyanide nucleophile. Various cyanide sources can be employed, often in the presence of a catalyst to enhance reaction efficiency and yield. The general transformation is depicted below:

Methodologies and Quantitative Data

Several methods have been established for the synthesis of aroyl cyanides from aroyl chlorides. The selection of a specific method depends on factors such as available reagents, desired purity, and scalability. Below is a summary of key methodologies applicable to the synthesis of this compound.

Cyanation using Metal Cyanides

The use of inorganic cyanides, such as sodium cyanide (NaCN) or copper(I) cyanide (CuCN), is a classical and cost-effective approach. These reactions are typically performed at elevated temperatures, and may or may not require a solvent. The addition of a catalyst, often a copper(I) salt, can significantly improve the reaction rate and yield.

Table 1: Synthesis of Aroyl Cyanides using Metal Cyanides

| Cyanide Source | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sodium Cyanide | Copper(I) Cyanide | None | 220-240 | 5 hours | 88 | [1] |

| Sodium Cyanide | Copper(I) Cyanide | o-Dichlorobenzene | 150 | 2 hours | 70 | [1] |

| Copper(I) Cyanide | None | None | 150-165 | max 5 hours | >94 (purity) | [2][3] |

| Sodium Cyanide | None | Xylene | Reflux | 1 hour | Not Specified | [4] |

Cyanation using Trimethylsilyl Cyanide (TMS-CN)

Trimethylsilyl cyanide (TMS-CN) serves as a milder and more soluble source of cyanide. These reactions often proceed under neutral conditions and can be catalyzed by Lewis acids. This method can be particularly useful for substrates sensitive to harsh reaction conditions.

Table 2: Synthesis of Aroyl Cyanides using Trimethylsilyl Cyanide

| Cyanide Source | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| TMS-CN | ZnI₂ (0.5 mol%) | None | 100 | 2 hours | High (not specified) | [5][6] |

Palladium-Catalyzed Cyanation

Modern cross-coupling strategies employing palladium catalysts offer a versatile and functional group tolerant route to aroyl cyanides. A variety of cyanide sources can be used in these systems.

Table 3: Palladium-Catalyzed Synthesis of Aryl Nitriles

| Cyanide Source | Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| K₄[Fe(CN)₆] | Pd₂(dba)₃ / Ligand | Dioxane/H₂O | 70-120 | 12 hours | up to 96 | [7] |

Detailed Experimental Protocols

The following protocols are generalized from established procedures for the synthesis of aroyl cyanides and are adaptable for the synthesis of this compound.

Protocol 1: Cyanation with Sodium Cyanide and Copper(I) Cyanide Catalyst

This protocol is adapted from a patented procedure for the synthesis of substituted benzoyl cyanides.

Materials:

-

2-Fluorobenzoyl chloride

-

Sodium cyanide (NaCN)

-

Copper(I) cyanide (CuCN)

-

Inert organic solvent (e.g., o-dichlorobenzene), optional

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, mix 2-fluorobenzoyl chloride (1 mol), sodium cyanide (0.97 mol), and copper(I) cyanide (catalytic amount, e.g., 2.7 g per mol of acyl chloride).

-

If using a solvent, add the inert organic solvent (e.g., 80 ml of o-dichlorobenzene per mol of acyl chloride).

-

Heat the mixture with stirring. If solvent-free, the reaction temperature is typically between 220-240°C. In a solvent like o-dichlorobenzene, a lower temperature of around 150°C can be used.

-

Maintain the reaction at the target temperature for 2-5 hours.

-

After cooling, if the reaction was performed neat, the product can be isolated by vacuum distillation directly from the reaction mixture.

-

If a solvent was used, cool the reaction mixture and filter to remove the salt residue. The filtrate is then subjected to fractional distillation to isolate the this compound.

Protocol 2: Zinc Iodide-Catalyzed Cyanation with Trimethylsilyl Cyanide

This protocol is based on a method for the efficient synthesis of both aliphatic and aromatic acyl cyanides.

Materials:

-

2-Fluorobenzoyl chloride

-

Trimethylsilyl cyanide (TMS-CN)

-

Zinc iodide (ZnI₂)

Procedure:

-

To a flask containing 2-fluorobenzoyl chloride (1.0 equiv.), add trimethylsilyl cyanide (1.0 equiv.).

-

Add a catalytic amount of zinc iodide (0.5 mol%).

-

Stir the mixture at 100°C for 2 hours in the absence of a solvent.

-

The reaction progress can be monitored by suitable analytical techniques (e.g., GC-MS, TLC).

-

Upon completion, the product, this compound, can be isolated and purified, typically by distillation. The primary by-product is trimethylsilyl chloride (TMS-Cl), which is volatile and can be easily removed.

Visualizations

Chemical Reaction Pathway

References

- 1. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]

- 2. EP1731503A2 - Method for the preparation of benzoyl cyanides - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP0038987B1 - Process for preparing acyl cyanides - Google Patents [patents.google.com]

- 5. ZnI2-Catalyzed Cyanation of Acyl Chlorides with TMS-CN: An Intere...: Ingenta Connect [ingentaconnect.com]

- 6. researchgate.net [researchgate.net]

- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Fluorobenzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Fluorobenzoyl cyanide. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates data from closely related analogs, namely benzoyl cyanide and 2-fluorobenzoyl chloride, to offer a more complete profile. This information is crucial for researchers and professionals involved in synthetic chemistry, material science, and drug development.

Chemical Identity

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₈H₄FNO[1]

-

CAS Number: 80277-41-4[1]

-

Synonyms: (2-Fluorophenyl)oxoacetonitrile, 2-Fluoro-α-oxo-benzeneacetonitrile[1]

Computed Physical and Chemical Properties

Quantitative data for this compound are primarily based on computational models. These predicted values offer valuable insights into the molecule's behavior and characteristics.

| Property | Value | Source |

| Molecular Weight | 149.12 g/mol | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 149.027691913 Da | PubChem[1] |

| Monoisotopic Mass | 149.027691913 Da | PubChem[1] |

| Topological Polar Surface Area | 40.9 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Experimental Physical Properties of Analogous Compounds

To supplement the computed data, the following tables present experimental data for benzoyl cyanide and 2-fluorobenzoyl chloride, which share structural similarities with this compound and can provide an indication of its expected properties.

Table 3.1: Physical Properties of Benzoyl Cyanide

| Property | Value | Source |

| Appearance | Solid | Sigma-Aldrich[2] |

| Melting Point | 28-31 °C (lit.) | Sigma-Aldrich[2] |

| Boiling Point | 206 °C (lit.) | Sigma-Aldrich[2] |

| Density | 1.106 g/mL at 25 °C (lit.) | Sigma-Aldrich[2] |

Table 3.2: Physical Properties of 2-Fluorobenzoyl Chloride

| Property | Value | Source |

| Appearance | Colorless liquid | PubChem[3] |

| Melting Point | 4 °C (lit.) | Sigma-Aldrich |

| Boiling Point | 90-92 °C/15 mmHg (lit.) | Sigma-Aldrich |

| Density | 1.328 g/mL at 25 °C (lit.) | Sigma-Aldrich |

| Refractive Index | n20/D 1.536 (lit.) | Sigma-Aldrich |

| Solubility | Soluble in ether, acetone, and chloroform; insoluble in water.[4] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for determining the carbon-hydrogen framework of a molecule. Spectral data for the related compound 2-Fluorobenzyl cyanide is available and can provide insights into the expected chemical shifts for the aromatic and cyano-adjacent protons and carbons in this compound.[5][6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For this compound, characteristic peaks would be expected for the carbonyl (C=O) stretch, the cyanide (C≡N) stretch, and the C-F stretch, in addition to aromatic C-H and C=C stretching and bending vibrations. The C≡N stretching frequency is sensitive to the electronic environment and typically appears in the range of 2200-2260 cm⁻¹.[7]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

Experimental Protocols

The following are generalized experimental protocols for the determination of key physical properties of a compound like this compound.

5.1. Synthesis and Purification

The synthesis of benzoyl cyanides can be achieved through the reaction of the corresponding benzoyl chloride with a cyanide salt, often in the presence of a catalyst. A general procedure involves:

-

Reacting 2-fluorobenzoyl chloride with an alkali metal cyanide (e.g., sodium cyanide or copper(I) cyanide) in a suitable solvent (e.g., acetonitrile or toluene).[8][9]

-

The reaction mixture is typically heated to facilitate the reaction.[8]

-

Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.[9]

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified by vacuum distillation or recrystallization.[9][10]

5.2. Melting Point Determination

The melting point can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated slowly. The temperature range over which the substance melts is recorded.

5.3. Boiling Point Determination

The boiling point is determined by distillation at atmospheric or reduced pressure. For distillation under reduced pressure, the apparatus is connected to a vacuum pump, and the pressure is monitored with a manometer. The temperature at which the liquid boils and condenses is recorded along with the corresponding pressure.[8]

5.4. Density Measurement

The density of a liquid can be determined using a pycnometer. The pycnometer is weighed empty, then filled with the sample liquid and weighed again. The density is calculated by dividing the mass of the liquid by its volume (the calibrated volume of the pycnometer).

5.5. Spectroscopic Analysis

-

NMR Spectroscopy: A sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. 1H and 13C NMR spectra are then acquired on an NMR spectrometer.

-

IR Spectroscopy: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a solid sample is mixed with KBr and pressed into a pellet. The IR spectrum is then recorded using an FTIR spectrometer.

-

Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with gas or liquid chromatography). The instrument then ionizes the molecules and separates them based on their mass-to-charge ratio to generate a mass spectrum.

Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of the physical properties of this compound.

References

- 1. This compound | C8H4FNO | CID 13119858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoyl cyanide 98 613-90-1 [sigmaaldrich.com]

- 3. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-Fluorobenzyl cyanide(326-62-5) 13C NMR spectrum [chemicalbook.com]

- 6. 2-Fluorobenzyl cyanide(326-62-5) 1H NMR [m.chemicalbook.com]

- 7. Infrared spectroscopy of the cyanide complex of iron (II) myoglobin and comparison with complexes of microperoxidase and hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US4113773A - Process for the production of benzoyl cyanide (I) - Google Patents [patents.google.com]

- 9. 2,3-Dichlorobenzoyl cyanide | 77668-42-9 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-Fluorobenzoyl Cyanide for Researchers and Drug Development Professionals

Central Point, Fictional City – 2-Fluorobenzoyl cyanide, a versatile synthetic intermediate, is gaining increasing attention in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols and visualizations of relevant biological pathways are included to support researchers and scientists in their work with this compound.

Core Chemical and Physical Properties

This compound is a fluorinated aromatic acyl cyanide. The presence of the fluorine atom at the ortho position significantly influences its reactivity and the properties of its derivatives, making it a valuable building block in the design of new molecules with potential therapeutic applications.

| Property | Value |

| CAS Number | 80277-41-4[1] |

| Molecular Formula | C₈H₄FNO[1] |

| Molecular Weight | 149.12 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | (2-Fluorophenyl)oxoacetonitrile, 2-Fluoro-α-oxo-benzeneacetonitrile |

Synthesis of this compound

The primary synthetic route involves the reaction of 2-fluorobenzoyl chloride with a cyanide source, typically cuprous cyanide (CuCN). This reaction displaces the chloride atom with a cyanide group to yield the desired product.

Experimental Protocol: Synthesis of Benzoyl Cyanide (Adaptable for this compound)

This protocol for the synthesis of benzoyl cyanide from benzoyl chloride and cuprous cyanide can be adapted for the preparation of this compound.[2]

Materials:

-

2-Fluorobenzoyl chloride

-

Cuprous cyanide (dried)

-

Distilling flask

-

Thermometer

-

Oil bath

-

Air-cooled condenser

-

Fractionating column

Procedure:

-

In a 500-mL distilling flask, place 1.2 moles of dried cuprous cyanide and 1.02 moles of purified 2-fluorobenzoyl chloride.

-

Shake the flask to ensure the cuprous cyanide is thoroughly moistened.

-

Heat the flask in a preheated oil bath at 145–150°C.

-

Increase the bath temperature to 220–230°C and maintain for 1.5 hours, with frequent, vigorous shaking.

-

After 1.5 hours, connect the flask to an air-cooled condenser for downward distillation.

-

Slowly raise the bath temperature to 305–310°C and continue distillation until no more product is collected.

-

The crude this compound is then purified by fractional distillation.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The reactivity of the acyl cyanide group allows for diverse chemical transformations, making it a valuable tool for medicinal chemists.

One area of interest is the synthesis of fluorobenzoylthiosemicarbazides and their cyclic analogs, 1,2,4-triazoles, which have shown promising antibacterial activity.[3][4] These compounds are of particular interest due to the growing challenge of drug-resistant bacteria.

Role in the Development of Potential Antibacterial Agents

Derivatives of fluorobenzoylthiosemicarbazides have been identified as potential allosteric inhibitors of D-alanyl-D-alanine ligase (Ddl).[4] This enzyme is crucial for the synthesis of the bacterial cell wall, making it an attractive target for the development of new antibacterial drugs. By inhibiting Ddl, these compounds can disrupt cell wall formation, leading to bacterial cell death.

Experimental Workflow for Synthesis and Screening of Derivatives

The development of novel therapeutic agents from this compound typically follows a multi-stage process, from initial synthesis to biological evaluation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of new antibacterial agents. Its unique chemical properties, stemming from the presence of the ortho-fluorine atom, provide medicinal chemists with a powerful tool for modulating the biological activity and pharmacokinetic properties of new drug candidates. The synthetic protocols and biological insights provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. This compound | C8H4FNO | CID 13119858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-Fluorobenzoyl Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Fluorobenzoyl cyanide, a key intermediate in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure

This compound possesses a chemical formula of C₈H₄FNO and a molecular weight of 149.12 g/mol . Its structure consists of a benzene ring substituted with a fluorine atom at the ortho position and a benzoyl cyanide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, dissolved in a suitable deuterated solvent such as chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.20 - 7.35 | m | - |

| H-4 | 7.60 - 7.75 | m | - |

| H-5 | 7.45 - 7.60 | m | - |

| H-6 | 7.95 - 8.10 | dd | 7.5, 1.8 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Key Feature |

| C=O | 180 - 185 | Carbonyl carbon, expected to be a singlet. |

| C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) | Carbon directly attached to fluorine, shows a large C-F coupling constant. |

| C-CN | 115 - 120 (d, ²JCCF ≈ 20-25 Hz) | Carbon of the cyanide group, shows coupling to fluorine. |

| C-H (Aromatic) | 115 - 140 | Aromatic carbons. |

| C-ipso (C-CO) | 125 - 130 (d, ²JCCF ≈ 20-25 Hz) | Ipso-carbon attached to the carbonyl group. |

| CN | 110 - 115 | Nitrile carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are presented below.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2240 | Strong, Sharp |

| C=O (Aryl Ketone) | 1680 - 1700 | Strong |

| C=C (Aromatic) | 1580 - 1620 | Medium - Strong |

| C-F (Aryl Fluoride) | 1200 - 1280 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 149 | 100 | [M]⁺ (Molecular Ion) |

| 121 | 60-80 | [M-CO]⁺ |

| 95 | 40-60 | [M-CO-CN]⁺ or [C₆H₄F]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0-200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates. Alternatively, dissolve a small amount of the solid sample in a volatile solvent like chloroform and deposit it onto a KBr plate, allowing the solvent to evaporate.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the KBr plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

Visualizations

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2-fluorobenzoyl chloride with a cyanide source.

Caption: Synthesis of this compound.

Spectroscopic Analysis Workflow

The logical workflow for the comprehensive spectroscopic analysis of this compound is outlined below.

Caption: Spectroscopic Analysis Workflow.

Discovery and first synthesis of 2-Fluorobenzoyl cyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzoyl cyanide is an important synthetic intermediate in the fields of medicinal chemistry and drug development. The incorporation of a fluorine atom into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. As a versatile building block, this compound serves as a precursor for a variety of more complex molecules, including heterocyclic compounds and other functionalized aromatic systems. This guide provides a detailed overview of the synthesis of this compound, focusing on a robust and commonly employed synthetic methodology.

While a singular, seminal "discovery" paper for this compound is not readily identifiable in the chemical literature, its synthesis falls under the well-established class of reactions for the preparation of aroyl cyanides. The methods described herein are based on general procedures that have been widely adopted for the synthesis of analogous compounds.

First Synthesis and Core Methodology

The first documented synthesis of this compound is not clearly defined in a single publication. However, a prevalent and effective method for the synthesis of halogenated benzoyl cyanides involves the reaction of the corresponding benzoyl chloride with a cyanide salt, often catalyzed by a copper(I) salt. This approach is detailed in various patents and chemical literature as a general method for this class of compounds. A notable example of a process for preparing substituted benzoyl cyanides is outlined in patent EP1731503A2, which describes the reaction of a benzoyl chloride with copper(I) cyanide.[1] This method is particularly suitable for the synthesis of halogen-substituted benzoyl cyanides.[2]

The core of this synthetic strategy is the nucleophilic substitution of the chloride in 2-fluorobenzoyl chloride with a cyanide anion. The use of copper(I) cyanide is advantageous as it facilitates the reaction, which can otherwise be sluggish.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its primary starting material, 2-fluorobenzoyl chloride.

| Property | This compound | 2-Fluorobenzoyl Chloride |

| Molecular Formula | C₈H₄FNO | C₇H₄ClFO |

| Molecular Weight | 149.12 g/mol [3][4] | 158.56 g/mol [4] |

| CAS Number | 80277-41-4[3][4] | 393-52-2[4] |

| Boiling Point | Not precisely reported | 90-92 °C / 15 mmHg[4] |

| Melting Point | Not precisely reported | 4 °C[4] |

| Density | Not precisely reported | 1.328 g/mL at 25 °C[4] |

| Refractive Index (n20/D) | Not precisely reported | 1.536[4] |

Note: Experimentally determined physical constants for this compound are not widely published. The provided data for the starting material is from established sources.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of halogenated benzoyl cyanides.

Reaction Scheme:

Materials:

-

2-Fluorobenzoyl chloride

-

Copper(I) cyanide (CuCN)

-

Anhydrous Toluene (or another suitable aprotic solvent)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer and heat source (heating mantle)

-

Apparatus for filtration under inert atmosphere

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, add 2-fluorobenzoyl chloride (1.0 equivalent). The system should be under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent: To the stirred 2-fluorobenzoyl chloride, add copper(I) cyanide (approximately 1.0 to 1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture with stirring to a temperature between 150 °C and 165 °C.[2] Maintain this temperature for a period of up to 5 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

-

Workup - Precipitation and Filtration: After the reaction is complete, cool the mixture to below 100 °C. Add an anhydrous aprotic solvent, such as toluene, to precipitate the copper salts. Filter the hot suspension under an inert atmosphere to remove the copper salts.

-

Workup - Crystallization: Cool the filtrate to a temperature between -10 °C and 5 °C to induce crystallization of the this compound.[5]

-

Isolation and Purification: Isolate the crystallized product by filtration. The product can be further purified by recrystallization or distillation under reduced pressure if necessary.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

This guide provides a comprehensive overview for the synthesis of this compound, intended to aid researchers in its preparation and use in further synthetic applications. As with all chemical syntheses, appropriate safety precautions should be taken, and the reaction should be carried out in a well-ventilated fume hood.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 2-Fluorobenzyl cyanide(326-62-5) 13C NMR spectrum [chemicalbook.com]

- 3. This compound | C8H4FNO | CID 13119858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluorobenzoyl chloride 99 393-52-2 [sigmaaldrich.com]

- 5. EP0038987B1 - Process for preparing acyl cyanides - Google Patents [patents.google.com]

Chemical structure and IUPAC name of 2-Fluorobenzoyl cyanide

An In-depth Technical Guide to 2-Fluorobenzoyl Cyanide

This document provides a comprehensive technical overview of this compound, a fluorinated aromatic acyl cyanide. It is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This guide covers the compound's chemical structure, nomenclature, physicochemical properties, a detailed synthesis protocol, and a discussion of its potential reactivity and applications.

Chemical Identity and Structure

This compound is an organic compound featuring a benzoyl group substituted with fluorine at the ortho position and a cyanide moiety attached to the carbonyl carbon. This structure makes it a valuable intermediate for introducing the 2-fluorobenzoyl group into various molecular scaffolds.

-

IUPAC Name: this compound[1]

-

Synonyms: (2-Fluorophenyl)oxoacetonitrile, 2-Fluoro-alpha-oxo-benzeneacetonitrile[1]

-

CAS Number: 80277-41-4[1]

-

Molecular Formula: C₈H₄FNO[1]

Chemical Structure:

(A textual representation of the chemical structure of this compound)

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. This data is derived from computational models and provides valuable insights for experimental design and analysis.

| Property | Value | Source |

| Molecular Weight | 149.12 g/mol | PubChem[1] |

| Exact Mass | 149.027691913 Da | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Topological Polar Surface Area | 40.9 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Complexity | 205 | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be effectively achieved via a two-step process starting from 2-fluorobenzoic acid. The first step involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, which is then subjected to cyanation.

Experimental Protocol: Synthesis of 2-Fluorobenzoyl Chloride (Precursor)

This protocol is adapted from established methods for the synthesis of acyl chlorides from carboxylic acids.[2]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorobenzoic acid (1.0 eq) and a suitable solvent such as toluene.

-

Addition of Chlorinating Agent: While stirring, slowly add thionyl chloride (SOCl₂) (approx. 5 eq) to the mixture at room temperature. The reaction is exothermic and will generate HCl and SO₂ gas, requiring proper ventilation and a gas trap.

-

Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, e.g., for toluene it is ~110 °C) for approximately 4-7 hours.[2]

-

Work-up and Purification: After the reaction is complete (monitored by TLC or disappearance of the starting material), allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-fluorobenzoyl chloride, a liquid, can be purified by fractional distillation under vacuum.[2]

Experimental Protocol: Synthesis of this compound

This protocol is based on a patented method for the preparation of substituted benzoyl cyanides from benzoyl chlorides and copper(I) cyanide.[3] This method is advantageous as it avoids the use of more toxic cyanide sources directly in the main reaction phase.[4]

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), place freshly prepared 2-fluorobenzoyl chloride (1.0 eq).

-

Addition of Cyanating Agent: Add copper(I) cyanide (CuCN) (approx. 1.1 eq) to the 2-fluorobenzoyl chloride. The reaction is typically performed neat (without solvent).[3]

-

Reaction Conditions: Heat the mixture with vigorous stirring to a temperature between 150-165 °C for approximately 4-5 hours.[3] The progress of the reaction can be monitored by techniques such as GC-MS or IR spectroscopy (disappearance of the C-Cl stretch and appearance of the C-CN stretch).

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to below 100 °C (e.g., ~80 °C). Add a hot, aprotic organic solvent, such as toluene, to the reaction mixture to precipitate the copper salts.[3]

-

Purification: Filter the hot suspension to remove the insoluble copper salts (copper(I) chloride and unreacted CuCN). The filter cake should be washed with hot toluene.[3] The combined filtrate is then concentrated under reduced pressure.

-

Crystallization: Cool the concentrated filtrate to a low temperature (between -40 and +20 °C) to induce crystallization of the this compound crude product.[3]

-

Final Product: Isolate the crystallized product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the purified this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process from the starting material to the final purified product.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

| 2-Fluorobenzoyl chloride (CAS: 393-52-2) | Data and Observations | Source |

| ¹H NMR | Spectral data available. | ChemicalBook[5] |

| ¹³C NMR | Spectral data available. | ChemicalBook[6] |

| Mass Spectrometry | Molecular Weight: 158.56. Mass spectrum data is available. | NIST[7] |

| Infrared (IR) Spectroscopy | IR spectrum data is available, showing characteristic C=O and C-Cl stretches. | NIST[8] |

Note: This data is for the precursor and should be used for reference purposes only. The characterization of the final product, this compound, would require experimental analysis. Expected characteristic IR peaks would include a nitrile (C≡N) stretch around 2200-2250 cm⁻¹ and a ketone (C=O) stretch around 1680-1700 cm⁻¹.

Reactivity and Potential Applications

Acyl cyanides, such as this compound, are versatile synthetic intermediates. The presence of both a reactive acyl group and a cyanide moiety allows for a range of chemical transformations.

-

Reactivity: The carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack. The cyanide group can act as a leaving group or participate in further reactions.

-

Hydrolysis: Reaction with water would likely lead to the formation of 2-fluorophenylglyoxylic acid.

-

Reaction with Nucleophiles: It can react with alcohols to form esters, with amines to form amides, and with Grignard reagents to form tertiary alcohols.

-

-

Potential Applications: While specific applications for this compound are not widely documented, related compounds like benzyl cyanide are crucial precursors for numerous pharmaceuticals.[9] By analogy, this compound could serve as a key building block in the synthesis of:

-

Pharmaceuticals: Introduction of a fluorinated benzoyl group can enhance the metabolic stability and binding affinity of drug candidates.[10] It could be a precursor for novel anti-inflammatory drugs, enzyme inhibitors, or central nervous system agents.

-

Agrochemicals: Fluorinated compounds are common in modern pesticides and herbicides.

-

Fine Chemicals and Materials Science: It could be used in the synthesis of specialty dyes, polymers, and other advanced materials.[10]

-

Safety and Handling

Specific toxicology data for this compound is not available. However, based on its structure, it should be handled with extreme caution in a well-ventilated fume hood.

-

Precursor Hazards: The precursor, 2-fluorobenzoyl chloride, is corrosive, moisture-sensitive, and causes burns.[11] It decomposes in water to form HCl gas.

-

Cyanide Hazards: The compound is an organic cyanide. It should be treated as highly toxic. It may be fatal if inhaled, swallowed, or absorbed through the skin. All reactions involving cyanides require strict safety protocols and access to a cyanide antidote kit.

-

Handling Recommendations: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Avoid inhalation of vapors and contact with skin and eyes. All waste should be quenched and disposed of according to institutional and local regulations for cyanide waste.

References

- 1. This compound | C8H4FNO | CID 13119858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. EP1731503A2 - Method for the preparation of benzoyl cyanides - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Fluorobenzoyl chloride(393-52-2) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Fluorobenzoyl chloride(393-52-2) 13C NMR spectrum [chemicalbook.com]

- 7. Benzoyl chloride, 2-fluoro- [webbook.nist.gov]

- 8. Benzoyl chloride, 2-fluoro- [webbook.nist.gov]

- 9. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.com [fishersci.com]

Reactivity of 2-Fluorobenzoyl Cyanide with Nucleophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of 2-fluorobenzoyl cyanide, a versatile reagent in organic synthesis. Due to the electronic properties of the ortho-fluoro substituent and the cyanide group, the carbonyl carbon of this molecule is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This document details the reaction mechanisms, presents quantitative data from representative reactions, and provides detailed experimental protocols for its use with common classes of nucleophiles.

Core Reactivity and Mechanism

The primary reaction pathway for this compound with nucleophiles is nucleophilic acyl substitution . The process is initiated by the attack of a nucleophile (Nu-H) on the electrophilic carbonyl carbon. This step forms a transient tetrahedral intermediate. The reaction is driven to completion by the subsequent elimination of the cyanide ion (CN⁻), which is an excellent leaving group, followed by proton transfer to yield the final product.

The ortho-fluorine atom enhances the reactivity of the carbonyl group through its strong electron-withdrawing inductive effect, making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Reactions with Nitrogen Nucleophiles

Nitrogen-based nucleophiles, particularly primary and secondary amines, react readily with this compound to form the corresponding N-substituted 2-fluorobenzamides. This reaction is fundamental in medicinal chemistry for synthesizing bioactive molecules. For instance, reactions with aniline derivatives are a key step in the synthesis of fluorinated benzoyl thioureas, which exhibit various biological activities.[1]

Data Presentation: Reaction with Aromatic Amines

The following data is representative of the synthesis of 2-fluorobenzoyl thiourea precursors, where 2-fluorobenzoyl isothiocyanate (formed in situ from 2-fluorobenzoyl chloride and ammonium thiocyanate) reacts with various aniline derivatives.[1] The yields are indicative of what can be expected from the acylation step with this compound under similar conditions.

| Nucleophile (Aniline Derivative) | Product | Solvent | Yield (%) | Reference |

| Aniline | N-phenyl-2-fluorobenzamide scaffold | Acetone | 90 | [1] |

| 4-Methylaniline | N-(p-tolyl)-2-fluorobenzamide scaffold | Acetone | 92 | [1] |

| 4-Methoxyaniline | N-(4-methoxyphenyl)-2-fluorobenzamide scaffold | Acetone | 88 | [1] |

| 4-Chloroaniline | N-(4-chlorophenyl)-2-fluorobenzamide scaffold | Acetone | 95 | [1] |

Experimental Protocol: Synthesis of N-Aryl-2-fluorobenzamide

This protocol is adapted from standard procedures for the acylation of amines using the analogous 2-fluorobenzoyl chloride and is expected to be effective for this compound.[2]

-

Reagent Preparation : Dissolve the aniline derivative (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition : Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine, to the solution to act as a scavenger for the liberated hydrocyanic acid (HCN).

-

Reaction Initiation : Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq) in the same solvent dropwise to the cooled mixture over 15-20 minutes.

-

Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Workup : Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-aryl-2-fluorobenzamide.

Reactions with Sulfur Nucleophiles

Sulfur nucleophiles, such as thiols, react with this compound to produce S-aryl or S-alkyl 2-fluorobenzothioates. A particularly relevant application in drug development is the reaction with thiourea or its precursors to form benzoyl thiourea derivatives, which are investigated for various pharmacological properties.[1]

Experimental Workflow: Synthesis of 2-Fluorobenzoyl Thiourea Derivatives

The following diagram illustrates a typical workflow for synthesizing 2-fluorobenzoyl thiourea derivatives, a process that involves the reaction of an in situ generated isothiocyanate with an amine. The initial acylation step is analogous to the direct reaction of this compound with thiourea.

Caption: Workflow for the synthesis of 2-fluorobenzoyl thiourea derivatives.

Experimental Protocol: Synthesis of S-Aryl 2-Fluorobenzothioate

-

Reagent Preparation : In an inert atmosphere (e.g., under nitrogen or argon), dissolve the desired thiophenol (1.0 eq) in anhydrous THF.

-

Base Addition : Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C to deprotonate the thiol and form the thiolate.

-

Reaction Initiation : Once hydrogen evolution ceases, add a solution of this compound (1.05 eq) in THF dropwise at 0 °C.

-

Reaction Progression : Allow the mixture to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

-

Workup : Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

-

Isolation and Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to obtain the target thioester.

Reactions with Oxygen Nucleophiles

Oxygen nucleophiles such as water and alcohols react with this compound, leading to hydrolysis and alcoholysis, respectively. Hydrolysis yields 2-fluorobenzoic acid, while alcoholysis produces the corresponding 2-fluorobenzoate esters. These reactions often require acidic or basic catalysis to proceed at a practical rate.

Data Presentation: Hydrolysis and Alcoholysis

| Nucleophile | Catalyst | Product | Conditions | Expected Yield |

| Water (H₂O) | Sulfuric Acid (H₂SO₄) | 2-Fluorobenzoic Acid | Reflux | High (>90%) |

| Water (H₂O) | Sodium Hydroxide (NaOH) | Sodium 2-Fluorobenzoate | Reflux | High (>90%) |

| Methanol (CH₃OH) | Acid Catalyst (e.g., HCl) | Methyl 2-Fluorobenzoate | Reflux | Good-Excellent |

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is based on standard procedures for the hydrolysis of aromatic nitriles.[3]

-

Setup : In a round-bottom flask, add this compound (1.0 eq).

-

Reagent Addition : Add a mixture of water and concentrated sulfuric acid (e.g., a 1:1 v/v mixture).

-

Reaction : Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring for 4-6 hours.

-

Workup : Cool the reaction mixture to room temperature and pour it carefully over crushed ice.

-

Isolation : Collect the resulting precipitate (2-fluorobenzoic acid) by vacuum filtration.

-

Purification : Wash the solid with cold water to remove residual acid and dry under vacuum. If necessary, recrystallize from hot water or an appropriate organic solvent.

References

- 1. İstanbul Ticaret Üniversitesi Fen Bilimleri Dergisi » Makale » SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES [dergipark.org.tr]

- 2. benchchem.com [benchchem.com]

- 3. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]

Navigating the Solubility Landscape of 2-Fluorobenzoyl Cyanide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2-fluorobenzoyl cyanide is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation. This technical guide addresses the solubility of this compound in common organic solvents. Presently, specific quantitative solubility data for this compound is not widely available in published literature. Consequently, this document provides a framework for researchers to determine these values experimentally. It includes a comprehensive, step-by-step protocol for solubility determination, a structured table for data presentation, and a logical workflow to guide the experimental process.

Introduction to the Solubility of this compound

This compound is an aromatic nitrile that serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other bioactive molecules. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes such as crystallization, and for the formulation of drug products.

While qualitative assessments suggest that, as an organic molecule, this compound is likely to be soluble in many common organic solvents, precise quantitative data is essential for reproducible and scalable scientific work. This guide empowers researchers to generate this crucial data in a systematic and reliable manner.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly accessible databases or scientific literature. To facilitate the systematic collection and comparison of such data, the following table is provided. Researchers can use this template to record their experimentally determined solubility values at specified temperatures.

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Notes |

| Methanol | Data not available | Data not available | ||

| Ethanol | Data not available | Data not available | ||

| Isopropanol | Data not available | Data not available | ||

| Acetone | Data not available | Data not available | ||

| Ethyl Acetate | Data not available | Data not available | ||

| Dichloromethane | Data not available | Data not available | ||

| Chloroform | Data not available | Data not available | ||

| Tetrahydrofuran (THF) | Data not available | Data not available | ||

| Acetonitrile | Data not available | Data not available | ||

| Toluene | Data not available | Data not available | ||

| Heptane | Data not available | Data not available | ||

| N,N-Dimethylformamide (DMF) | Data not available | Data not available | ||

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available |

Experimental Protocol for Determining Thermodynamic Solubility

The following protocol details a gravimetric method for determining the thermodynamic solubility of this compound in a given organic solvent. This method is reliable and relies on creating a saturated solution and then quantifying the amount of dissolved solute.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s) of appropriate purity

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps or sealed flasks

-

Constant temperature shaker, incubator, or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed glass vials for collecting the filtrate

-

Vacuum oven or desiccator for solvent evaporation

-

General laboratory glassware (pipettes, syringes, etc.)

3.2. Step-by-Step Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen organic solvent. An excess is ensured when a visible amount of undissolved solid remains at the bottom of the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation to ensure the solution becomes fully saturated.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed at the experimental temperature for at least one hour to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, labeled glass vial. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtrate to determine the mass of the saturated solution.

-

Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Alternatively, the solvent can be evaporated under a gentle stream of inert gas or in a desiccator.

-

Once the solvent has been completely removed and the vial has returned to room temperature, weigh the vial again to determine the mass of the dissolved this compound.

-

3.3. Data Calculation

-

Mass of the saturated solution = (Mass of vial + filtrate) - (Mass of empty vial)

-

Mass of the dissolved solute = (Mass of vial + dried solute) - (Mass of empty vial)

-

Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solute

-

Solubility ( g/100 g solvent) = (Mass of the dissolved solute / Mass of the solvent) x 100

-

To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required: Solubility ( g/100 mL solvent) = Solubility ( g/100 g solvent) x Density of solvent (g/mL)

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Fluorobenzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-Fluorobenzoyl cyanide. Given the limited direct experimental data on this specific compound, this document also presents information on related aroyl cyanides and standardized protocols for its thermal analysis.

Introduction

This compound is an organic compound of interest in medicinal chemistry and drug development due to the prevalence of the fluorobenzoyl moiety in various pharmaceutical agents. The incorporation of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. The cyanide group, a versatile synthetic handle, allows for a variety of chemical transformations. Understanding the thermal stability of this compound is paramount for its safe handling, storage, and use in synthetic processes, particularly those requiring elevated temperatures. This guide aims to consolidate the available information and provide a framework for its experimental thermal analysis.

Data Presentation: Thermal Properties

Currently, there is a notable absence of publicly available experimental data on the specific thermal decomposition of this compound. To provide a relevant benchmark, data for the parent compound, benzoyl cyanide, is included. The distillation of benzoyl cyanide at elevated temperatures suggests a degree of thermal stability.[1]

| Compound | Parameter | Value | Conditions |

| This compound | Decomposition Onset (Tonset) | Data Not Available | - |

| Peak Decomposition Temp. (Tpeak) | Data Not Available | - | |

| Decomposition Products | Data Not Available | - | |

| Benzoyl Cyanide | Boiling Point | 208-209 °C | 745 mmHg[1] |

| Distillation Bath Temp. | 260-280 °C | -[1] |

Thermal Stability and Potential Decomposition Pathways

While specific data for this compound is lacking, the stability of the related benzoyl cyanide, which can be distilled at temperatures exceeding 200°C, suggests that aroyl cyanides as a class are relatively stable.[1] However, at higher temperatures, decomposition is expected.

The likely points of fragmentation in the this compound molecule under thermal stress would be the C-C bond between the carbonyl group and the cyanide, and the C-CN bond. The presence of the electron-withdrawing fluorine atom on the benzene ring could influence the thermal stability compared to the unsubstituted benzoyl cyanide.

Upon decomposition, the release of toxic gases is a primary concern. The cyanide moiety can be released as cyanogen (C₂N₂) or hydrogen cyanide (HCN) if a hydrogen source is available. The fluorinated aromatic ring could potentially fragment to produce a variety of hazardous compounds, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).

Experimental Protocols for Thermal Analysis

To address the gap in data, the following standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended for characterizing the thermal properties of this compound.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is identified as the temperature at which a significant mass loss begins.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or copper sample pan. An empty, sealed pan is used as a reference.

-

Place both the sample and reference pans in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

The melting point is observed as an endothermic peak. Exothermic peaks at higher temperatures may indicate decomposition.

-

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

5.2. Postulated Thermal Decomposition Pathway

This diagram presents a simplified, hypothetical pathway for the thermal decomposition of this compound in an inert atmosphere, leading to the formation of some plausible products.

Conclusion

While this compound is a compound of significant interest, there is a clear deficiency in the available data regarding its thermal stability and decomposition profile. The information on related aroyl cyanides suggests a degree of stability at elevated temperatures, but this should not be presumed for the fluorinated analogue without empirical evidence. The experimental protocols and workflows detailed in this guide provide a clear path for researchers to thoroughly characterize the thermal properties of this compound. Such studies are essential to ensure its safe and effective use in research and development.

References

In-Depth Technical Guide: Hazards and Safety Precautions for Handling 2-Fluorobenzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and essential safety precautions for handling 2-Fluorobenzoyl cyanide (CAS No. 80277-41-4). Due to its chemical structure, incorporating both a fluoride and a cyanide group, this compound must be handled with extreme caution. This document synthesizes available data from safety data sheets of the compound and its structural analogs, alongside established protocols for managing highly toxic cyanide-containing reagents.

Hazard Identification and Classification

GHS Hazard Classification (Anticipated based on structural analogs):

-

Acute Toxicity, Oral (Category 2 or 3): Fatal or toxic if swallowed.

-

Acute Toxicity, Dermal (Category 2 or 3): Fatal or toxic in contact with skin.

-

Acute Toxicity, Inhalation (Category 2 or 3): Fatal or toxic if inhaled.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.

Key Hazards:

-

High Acute Toxicity: Rapid absorption through all routes of exposure (ingestion, inhalation, and skin contact) can lead to severe poisoning and potentially death.[1][2][3]

-

Release of Hydrogen Cyanide Gas: Contact with acids, water, or moisture can liberate highly toxic and flammable hydrogen cyanide gas.[4][5]

-

Skin and Eye Irritation: Direct contact can cause significant irritation.

-

Environmental Hazard: This compound is expected to be very toxic to aquatic organisms.[6]

Quantitative Data Summary

Due to the lack of specific experimental data for this compound, the following tables summarize its known physical and chemical properties and provide toxicological data for structurally similar benzoyl and benzyl cyanide derivatives to offer a comparative perspective on its potential toxicity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 80277-41-4 | PubChem |

| Molecular Formula | C₈H₄FNO | PubChem |

| Molecular Weight | 149.12 g/mol | PubChem |

| Appearance | Not specified (likely a solid or liquid) | - |

| Solubility | Not specified | - |

Table 2: Toxicological Data for Structurally Similar Compounds

| Compound | CAS Number | LD50 Oral (rat) | LD50 Dermal (rabbit) | LC50 Inhalation (rat) | GHS Classification Highlights |

| Benzyl Cyanide | 140-29-4 | 270 mg/kg | 270 mg/kg | - | Acute Tox. 3 (Oral, Dermal), Acute Tox. 1 (Inhalation) |

| 4-Chlorobenzyl Cyanide | 140-53-4 | - | - | - | Acute Tox. 2 (Oral), Acute Tox. 3 (Dermal, Inhalation) |

| Benzoyl Cyanide | 613-90-1 | - | - | - | Acute Tox. 2 (Oral) |

| 2-Chlorobenzyl Cyanide | 2856-63-5 | - | - | - | Acute Tox. 3 (Oral, Dermal), Acute Tox. 1 (Inhalation) |

Note: The absence of specific data for this compound necessitates treating it with the highest degree of caution, assuming a toxicity profile at least as severe as its analogs.

Experimental Protocols: Safe Handling Procedures

The following protocols are based on best practices for handling highly toxic cyanide compounds and should be strictly adhered to when working with this compound.

Personal Protective Equipment (PPE)

A mandatory minimum of the following PPE must be worn at all times when handling this compound:[4][5]

-

Gloves: Double gloving with chemically resistant gloves (e.g., nitrile) is required.[4] Gloves must be inspected before use and changed immediately if contaminated.

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[5]

-

Lab Coat: A chemically resistant lab coat with tight-fitting cuffs.

-

Respiratory Protection: Work must be conducted in a certified chemical fume hood.[4][5] For non-routine operations where exposure limits may be exceeded, a full-face respirator with an appropriate cartridge for organic vapors and cyanides should be used.

Engineering Controls

-

All work with this compound must be performed in a designated, well-ventilated area, specifically within a certified chemical fume hood with a face velocity of at least 100 feet per minute.[4][5]

-

A safety shower and eyewash station must be readily accessible and tested regularly.[5]

-

Never work alone when handling this compound.[7]

Handling and Storage

-

Handling:

-

Before use, carefully read the Safety Data Sheet.

-

Minimize the quantities of material used.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust, fumes, or vapors.

-

Keep away from incompatible materials such as acids, strong oxidizing agents, and water.[8]

-

Use spark-proof tools and explosion-proof equipment if necessary.

-

-

Storage:

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area, away from direct sunlight.

-

Store separately from incompatible materials, especially acids.[7]

-

The storage area should be secure and accessible only to authorized personnel.

-

Spill and Emergency Procedures

-

Minor Spill (in a chemical fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, decontaminate the area using a 10% bleach solution, followed by a pH 10 buffer.[4]

-

Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

-

Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[4]

-

-

Major Spill (outside a chemical fume hood):

-

Evacuate the laboratory immediately and alert others.

-

Close the laboratory doors and prevent entry.

-

Contact the institution's emergency response team and inform them of the nature of the spill.

-

Provide the Safety Data Sheet to emergency responders.

-

-

In Case of Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

-

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[4]

-

Collect waste in designated, sealed, and clearly labeled containers.

-

Follow all institutional, local, and national regulations for the disposal of cyanide-containing hazardous waste.

Visualizations

The following diagrams illustrate key workflows and relationships for the safe handling of this compound.

References

- 1. fishersci.de [fishersci.de]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. ipo.rutgers.edu [ipo.rutgers.edu]

- 6. reliefweb.int [reliefweb.int]

- 7. lsuhsc.edu [lsuhsc.edu]

- 8. fishersci.com [fishersci.com]

- 9. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 10. npis.org [npis.org]

Methodological & Application

Application Notes and Protocols for 2-Fluorobenzoyl Cyanide in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-fluorobenzoyl cyanide as a versatile building block in the synthesis of various pharmaceutically relevant heterocyclic compounds. Due to the limited availability of direct experimental data for this compound in the literature, the following protocols are based on established synthetic routes for analogous aroyl cyanides and related precursors. These notes are intended to serve as a guide for researchers to explore the utility of this reagent in their synthetic endeavors.

Introduction to this compound

This compound is an aroyl cyanide, a class of organic compounds characterized by an acyl group attached to a cyanide moiety. The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to enhance the electrophilicity of the carbonyl carbon, making it a highly reactive precursor for nucleophilic acyl substitution reactions. The dual reactivity of the carbonyl and cyano groups allows for its use in cyclocondensation reactions with various binucleophiles to construct a diverse range of heterocyclic scaffolds.

Synthesis of 2-(2-Fluorophenyl)-Substituted Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities. The following is a proposed method for the synthesis of 2-(2-fluorophenyl)-1H-benzo[d]imidazole from this compound and o-phenylenediamine. This reaction is analogous to the established synthesis of 2-arylbenzimidazoles from o-phenylenediamines and various carbonyl compounds or their derivatives.[1][2][3]

Proposed Reaction Pathway:

References

Application Notes and Protocols: Nucleophilic Acyl Substitution using 2-Fluorobenzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Nucleophilic acyl substitution is a fundamental reaction in organic synthesis, crucial for the construction of a wide array of functional groups. This reaction involves the substitution of a leaving group on a carbonyl compound with a nucleophile.[1][2] Among the various acylating agents, acyl cyanides present a unique reactivity profile. 2-Fluorobenzoyl cyanide is a versatile reagent for the introduction of the 2-fluorobenzoyl moiety into various molecules, a common structural motif in pharmacologically active compounds. This document provides detailed protocols for the use of this compound in the synthesis of amides and esters via nucleophilic acyl substitution.

The general mechanism proceeds through a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon.[1][3] The subsequent collapse of this intermediate results in the expulsion of the cyanide ion, a competent leaving group, to yield the acylated product. The presence of the fluorine atom on the benzoyl ring can influence the reactivity of the carbonyl group and the properties of the resulting products.

Safety Precautions

Working with this compound requires strict adherence to safety protocols due to its potential toxicity. Acyl cyanides are toxic and can release hydrogen cyanide gas upon contact with water or acids.

Hazard and Precautionary Statements:

-

H300: Fatal if swallowed.

-

H311 + H331: Toxic in contact with skin or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H400: Very toxic to aquatic life.

Handling and Personal Protective Equipment (PPE):

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

In case of accidental exposure, seek immediate medical attention.

Storage and Waste Disposal:

-

Store in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as acids and strong oxidizing agents.

-

Keep the container tightly closed.

-

Dispose of waste in accordance with local, state, and federal regulations. All waste containing cyanide must be treated appropriately before disposal.

Experimental Protocols

Protocol 1: Synthesis of Amides via Nucleophilic Acyl Substitution

This protocol describes a general procedure for the acylation of primary and secondary amines with this compound.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

-

Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Separatory funnel

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 mmol) and anhydrous solvent (10 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Add the base (e.g., triethylamine, 1.2 mmol).

-

In a separate vial, dissolve this compound (1.1 mmol) in the anhydrous solvent (5 mL).

-

Add the this compound solution dropwise to the stirred amine solution over 10-15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water (15 mL).

-

Transfer the mixture to a separatory funnel and extract with the organic solvent (3 x 15 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO3 solution (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired amide.

Protocol 2: Synthesis of Esters via Nucleophilic Acyl Substitution